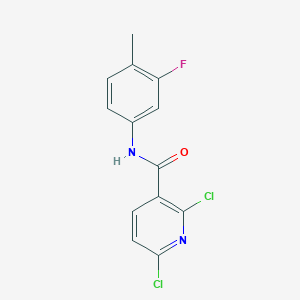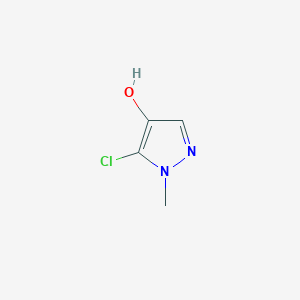
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as CEP-33779, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the NF-κB pathway, which is involved in regulating the immune response, inflammation, and cell survival.
Mécanisme D'action
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key regulator of NF-κB. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it activates the transcription of target genes. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is a reversible inhibitor of NF-κB and does not affect the DNA-binding activity of NF-κB.
Biochemical and Physiological Effects:
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to have a broad range of biochemical and physiological effects. It inhibits the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and RANTES. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide also inhibits the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL, and induces apoptosis in cancer cells. In addition, N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various physiological and pathological processes. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is also a reversible inhibitor, which allows for the study of the temporal effects of NF-κB inhibition. However, there are also limitations to the use of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide. It has been shown to have off-target effects on other signaling pathways, such as the JAK/STAT pathway, which may complicate the interpretation of results. In addition, the optimal concentration and duration of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide treatment may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to synergize with other inhibitors, such as PI3K inhibitors and HDAC inhibitors, in inducing apoptosis in cancer cells. Another area of interest is the use of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in preclinical studies of inflammatory diseases and cancer. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has shown promising results in animal models of rheumatoid arthritis, asthma, and cancer. Finally, the development of more potent and selective NF-κB inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide involves several steps, including the synthesis of the pyrrolidine ring, the coupling of the benzamide moiety, and the introduction of the prop-2-enoylamino group. The final product is obtained in high yield and purity using a combination of chromatographic and crystallization techniques.
Applications De Recherche Scientifique
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been extensively used in scientific research to study the NF-κB pathway and its role in various physiological and pathological processes. It has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and endothelial cells. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been used to investigate the role of NF-κB in inflammation, cancer, autoimmune diseases, and viral infections.
Propriétés
IUPAC Name |
N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-15(21)18-13-7-5-12(6-8-13)16(22)19-14-9-10-20(11(2)3)17(14)23/h4-8,11,14H,1,9-10H2,2-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHEKZFILFHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acrylamido-N-(1-isopropyl-2-oxopyrrolidin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2665634.png)
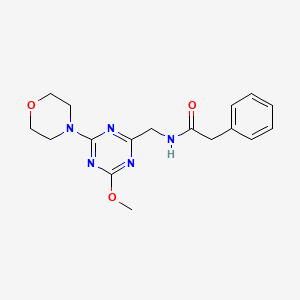
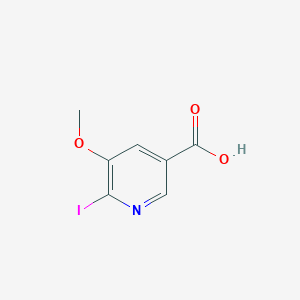
![Diethyl 5-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2665639.png)

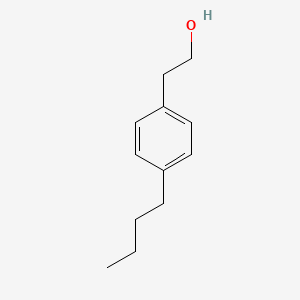
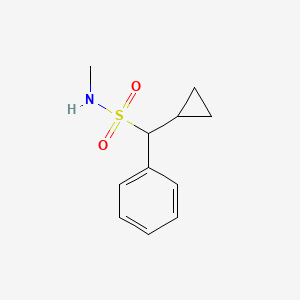
![2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)
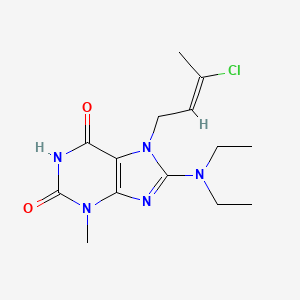
![N-[[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2665650.png)

